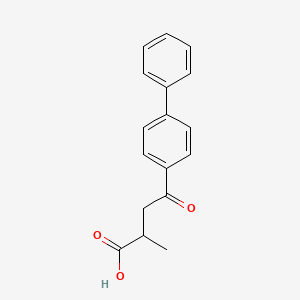

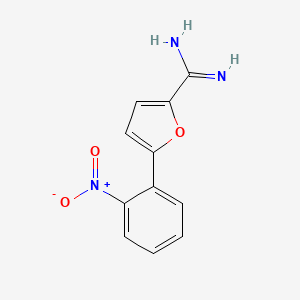

![molecular formula C20H20FN3O2 B10782193 4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)

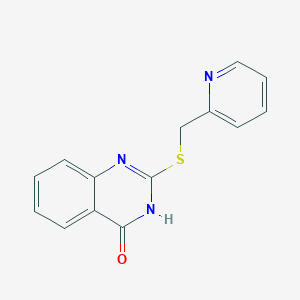

4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The NOVARTIS P-38 INHIBITOR Fabhalta® (iptacopan) , is a groundbreaking oral monotherapy recently approved by the U.S. Food and Drug Administration (FDA) for the treatment of paroxysmal nocturnal hemoglobinuria (PNH) . PNH is a rare and chronic blood disorder characterized by complement-mediated hemolysis, leading to anemia and other complications.

準備方法

Synthetic Routes and Reaction Conditions: Iptacopan acts as a Factor B inhibitor in the alternative complement pathway. It controls both intravascular and extravascular hemolysis by targeting the immune system’s complement cascade . Unfortunately, specific synthetic routes and detailed reaction conditions for its preparation are not widely available in the public domain.

Industrial Production Methods: Similarly, information regarding industrial-scale production methods for iptacopan remains proprietary. Novartis, the pharmaceutical company behind this breakthrough, has not disclosed these specifics.

化学反応の分析

Types of Reactions: Iptacopan does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, it specifically inhibits Factor B, a key component of the complement system, preventing excessive hemolysis in PNH patients.

Common Reagents and Conditions: Since iptacopan is a novel drug, there are no established common reagents or conditions associated with its synthesis.

Major Products: Iptacopan itself is the major product, designed to modulate complement-mediated hemolysis and improve hemoglobin levels in PNH patients .

科学的研究の応用

Iptacopan’s applications extend beyond PNH. It has demonstrated clinically meaningful proteinuria reduction in patients with IgA nephropathy (IgAN) during clinical trials . further research is needed to explore its broader applications in chemistry, biology, and medicine.

作用機序

Iptacopan acts proximally in the alternative complement pathway, controlling RBC destruction both within and outside blood vessels. By inhibiting Factor B, it prevents complement-mediated hemolysis, ultimately improving hemoglobin levels .

類似化合物との比較

Iptacopan stands out as the first FDA-approved Factor B inhibitor for PNH treatment. Unlike traditional anti-C5 therapies, it offers oral administration and superior hemoglobin improvement without the need for blood transfusions . Unfortunately, there are no direct analogs to compare with iptacopan.

特性

分子式 |

C20H20FN3O2 |

|---|---|

分子量 |

353.4 g/mol |

IUPAC名 |

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1,3-oxazol-2-yl]-1-methylpiperidin-4-ol |

InChI |

InChI=1S/C20H20FN3O2/c1-24-12-8-20(25,9-13-24)19-23-17(14-2-4-16(21)5-3-14)18(26-19)15-6-10-22-11-7-15/h2-7,10-11,25H,8-9,12-13H2,1H3 |

InChIキー |

OLWWIAFRNOFHTL-UHFFFAOYSA-N |

正規SMILES |

CN1CCC(CC1)(C2=NC(=C(O2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

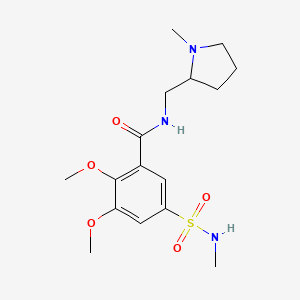

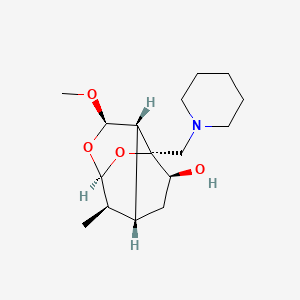

![(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782119.png)

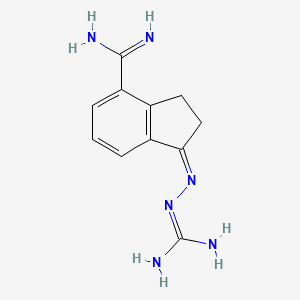

![3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782145.png)

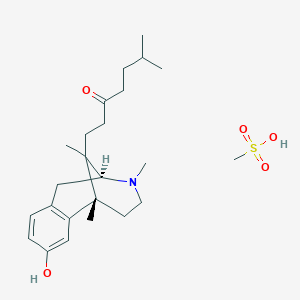

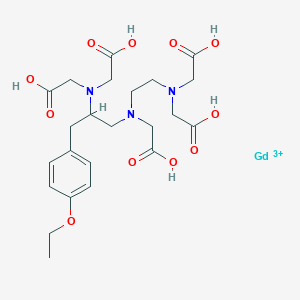

![3-amino-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B10782147.png)

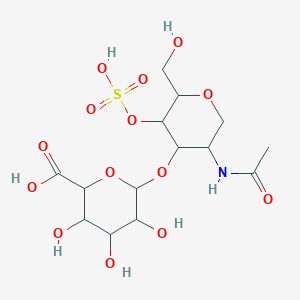

![6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10782163.png)

![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)